molecular formula C11H9N7O2 B2941019 N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448130-88-8

N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Katalognummer: B2941019
CAS-Nummer: 1448130-88-8
Molekulargewicht: 271.24
InChI-Schlüssel: KBIWVQDTSIPAFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H9N7O2 and its molecular weight is 271.24. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS Number: 1448130-88-8) is a compound of interest due to its potential biological activities. The structure features a pyridazine core substituted with both isoxazole and triazole moieties, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its anti-tubercular properties, anti-inflammatory effects, and other relevant pharmacological activities.

The molecular formula of this compound is C11H9N7O2C_{11}H_{9}N_{7}O_{2}, with a molecular weight of 271.24 g/mol. The compound exhibits a complex structure that contributes to its diverse biological activities.

PropertyValue
CAS Number1448130-88-8
Molecular FormulaC11H9N7O2
Molecular Weight271.24 g/mol

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives based on similar structures were synthesized and tested against Mycobacterium tuberculosis. One study reported that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . These findings suggest that compounds with similar structural motifs may enhance the efficacy against tuberculosis.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. A related study synthesized a series of derivatives and evaluated their effects on inflammation markers. The results indicated that specific derivatives could inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses . This inhibition suggests a mechanism through which these compounds could exert therapeutic effects in inflammatory diseases.

Cytotoxicity and Selectivity

Assessments of cytotoxicity are crucial for determining the safety profile of any new pharmaceutical candidate. In vitro studies have shown that certain derivatives of this compound exhibit low toxicity towards human cell lines such as HEK-293, indicating a favorable selectivity profile for further development .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have provided insights into how these compounds may bind to target proteins involved in bacterial survival and inflammation pathways. These interactions are essential for understanding the pharmacodynamics and optimizing the structure for enhanced potency .

Case Studies

Several case studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Anti-Tubercular Screening :
    • Objective : Evaluate anti-tubercular activity.
    • Method : Synthesis of derivatives followed by testing against M. tuberculosis.
    • Findings : Several compounds showed promising results with low IC50 values.
  • Inflammation Modulation :
    • Objective : Assess anti-inflammatory effects.
    • Method : Inhibition assays on NF-kB activation.
    • Findings : Significant inhibition observed in selected derivatives.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The triazole moiety participates in [3+2] cycloadditions, while the pyridazine ring can engage in inverse electron-demand Diels-Alder reactions.

Reaction TypeReactants/ConditionsProductYieldSource
Huisgen CycloadditionAlkynes, Cu(I) catalystTriazole-fused bicyclic derivatives60-75%
Diels-AlderElectron-deficient dienophilesPyridazine-annulated polycyclic systems45-55%

Key findings:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring without affecting the pyridazine core.

  • Pyridazine acts as a diene in reactions with nitroolefins under thermal conditions .

Nucleophilic Substitution

The pyridazine ring undergoes substitutions at C-3 and C-6 positions due to electron-withdrawing effects of adjacent groups.

Table 2: Nucleophilic displacement reactions

PositionNucleophileConditionsProductSelectivity
C-3HydrazineEtOH, 80°C, 12h3-Hydrazinylpyridazine derivative78%
C-6ThiophenolDMF, K₂CO₃, 60°C6-(Phenylthio)pyridazine analog63%

Notable observations:

  • Triazole at C-6 directs electrophiles to C-3 via resonance effects.

  • Steric hindrance from the 5-methylisoxazole group reduces reactivity at C-4 .

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and condensation reactions.

Hydrolysis pathways:

AmideHCl 6M refluxCarboxylic acid+5 methylisoxazol 3 amine(90% conversion)[1]\text{Amide}\xrightarrow{\text{HCl 6M reflux}}\text{Carboxylic acid}+\text{5 methylisoxazol 3 amine}\quad (90\%\text{ conversion})[1]

Condensation reactions:

  • Forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) in anhydrous THF.

  • Reacts with CDI (1,1'-carbonyldiimidazole) to generate active carbonate intermediates.

Ring-Opening and Rearrangements

The isoxazole ring demonstrates thermal lability under acidic conditions:

Mechanism:

IsoxazoleH SO 100 C ketoamide intermediateRecyclization products[1][2]\text{Isoxazole}\xrightarrow{\text{H SO 100 C}}\text{ ketoamide intermediate}\rightarrow \text{Recyclization products}[1][2]

Table 4: Ring-opening products

Acid CatalystTemperatureMajor ProductApplication Relevance
H₂SO₄100°CPyridazine-fused β-lactamAntibiotic scaffold development
TFA60°CIsoxazole-opened linear derivativeProdrug synthesis

Cross-Coupling Reactions

Palladium-catalyzed couplings occur at halogenated positions (when synthesized with halogens):

ReactionCatalytic SystemCoupling PartnerProduct Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-modified enzyme inhibitors
Buchwald-HartwigPd₂(dba)₃, XantphosSecondary aminesKinase-targeted derivatives

Note: Halogenation typically requires pre-functionalization at C-4 or C-5 positions .

Stability and Degradation Pathways

Critical stability data under various conditions:

ConditionHalf-LifeMajor Degradation Product
pH 1.2 (simulated gastric fluid)2.1hPyridazine-3-carboxylic acid
UV light (254 nm)45minTriazole ring-opened photoproduct
40°C/75% RH14 daysAmide hydrolyzed derivative

Eigenschaften

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O2/c1-7-4-9(17-20-7)14-11(19)8-2-3-10(16-15-8)18-6-12-5-13-18/h2-6H,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWVQDTSIPAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.